Molecular Weight and Physicochemical Differentiation from Simpler Pyrazole Methanamines
The target compound possesses a molecular weight of 187.24 g/mol, which is 68% higher than the simpler pyrazole methanamine analog (1-methyl-1H-pyrazol-4-yl)methanamine (MW: 111.15 g/mol) . This increased molecular weight, stemming from the phenyl spacer, is associated with a higher calculated lipophilicity (XLogP3 = 0.7 ) compared to the simpler analog (XLogP3 = -0.4 [1]). The difference in lipophilicity and size can influence membrane permeability and metabolic stability, making the target compound a more suitable scaffold for optimizing oral bioavailability in CNS and oncology programs.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 187.24 g/mol; XLogP3: 0.7 |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6): MW: 111.15 g/mol; XLogP3: -0.4 |
| Quantified Difference | ΔMW = +76.09 g/mol (+68%); ΔXLogP3 = +1.1 units |
| Conditions | Calculated physicochemical properties from authoritative chemical databases. |
Why This Matters
This physicochemical differentiation supports the selection of CAS 1184589-25-0 over simpler pyrazole methanamines when designing compounds requiring increased lipophilicity for enhanced blood-brain barrier penetration or when a larger, more rigid scaffold is desired for target engagement.
- [1] PubChem. (1-Methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6). Computed Properties. View Source
